molecular formula C8H16O2 B12723459 Pentanoic acid, 2-(1-methylethyl)-, (2R)- CAS No. 247182-94-1

Pentanoic acid, 2-(1-methylethyl)-, (2R)-

Cat. No.: B12723459
CAS No.: 247182-94-1
M. Wt: 144.21 g/mol
InChI Key: ODPKTGAWWHZBOY-SSDOTTSWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the enantioselective hydrogenation of 2-(1-methylethyl)pent-2-enoic acid using a chiral catalyst. This method ensures the production of the (2R)-enantiomer with high enantiomeric purity.

Industrial Production Methods

Industrial production of (2R)-2-(1-methylethyl)pentanoic acid typically involves large-scale enantioselective hydrogenation processes. These processes utilize advanced catalytic systems to achieve high yields and enantiomeric excess. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-methylethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or other reduced derivatives.

    Substitution: Results in the formation of substituted pentanoic acid derivatives.

Scientific Research Applications

(2R)-2-(1-methylethyl)pentanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(1-methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Valproic Acid: A widely used anticonvulsant with a similar structure but different functional groups.

    Isovaleric Acid: Shares a similar carbon backbone but differs in the position and type of substituents.

    2-Methylpentanoic Acid: Another structurally related compound with variations in the alkyl group.

Uniqueness

(2R)-2-(1-methylethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

247182-94-1

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(2R)-2-propan-2-ylpentanoic acid

InChI

InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1

InChI Key

ODPKTGAWWHZBOY-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@H](C(C)C)C(=O)O

Canonical SMILES

CCCC(C(C)C)C(=O)O

Origin of Product

United States

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